Cas no 1276112-13-0 (3-{(tert-butoxy)carbonylamino}-2-phenoxypropanoic acid)

3-{(tert-Butoxy)carbonylamino}-2-phenoxypropanoic acid is a versatile chiral building block widely used in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protected amino group and a phenoxy substituent on the α-carbon of propanoic acid, offering excellent stereochemical control for peptide and small molecule derivatization. Its Boc group provides selective deprotection under mild acidic conditions, enabling orthogonal protection strategies in multi-step syntheses. The carboxylic acid functionality allows for further coupling reactions, while the phenoxy moiety contributes to enhanced solubility in organic solvents. This intermediate is particularly valuable in the synthesis of β-amino acid derivatives and peptidomimetics, where its rigid structure aids in conformational restriction studies. Its high purity and stability make it suitable for demanding applications in medicinal chemistry and asymmetric synthesis.
3-{(tert-butoxy)carbonylamino}-2-phenoxypropanoic acid structure
1276112-13-0 structure
Product name:3-{(tert-butoxy)carbonylamino}-2-phenoxypropanoic acid
CAS No:1276112-13-0
MF:C14H19NO5
MW:281.304364442825
CID:6057561
PubChem ID:165883100

3-{(tert-butoxy)carbonylamino}-2-phenoxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{(tert-butoxy)carbonylamino}-2-phenoxypropanoic acid
    • 1276112-13-0
    • EN300-1071232
    • 3-{[(tert-butoxy)carbonyl]amino}-2-phenoxypropanoic acid
    • Inchi: 1S/C14H19NO5/c1-14(2,3)20-13(18)15-9-11(12(16)17)19-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
    • InChI Key: NDEWVZJDFJCQIE-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C(=O)O)OC1C=CC=CC=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 281.12632271g/mol
  • Monoisotopic Mass: 281.12632271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.9Ų
  • XLogP3: 2.2

3-{(tert-butoxy)carbonylamino}-2-phenoxypropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1071232-0.5g
3-{[(tert-butoxy)carbonyl]amino}-2-phenoxypropanoic acid
1276112-13-0 95%
0.5g
$671.0 2023-10-28
Enamine
EN300-1071232-1.0g
3-{[(tert-butoxy)carbonyl]amino}-2-phenoxypropanoic acid
1276112-13-0
1g
$656.0 2023-05-26
Enamine
EN300-1071232-5g
3-{[(tert-butoxy)carbonyl]amino}-2-phenoxypropanoic acid
1276112-13-0 95%
5g
$2028.0 2023-10-28
Enamine
EN300-1071232-1g
3-{[(tert-butoxy)carbonyl]amino}-2-phenoxypropanoic acid
1276112-13-0 95%
1g
$699.0 2023-10-28
Enamine
EN300-1071232-2.5g
3-{[(tert-butoxy)carbonyl]amino}-2-phenoxypropanoic acid
1276112-13-0 95%
2.5g
$1370.0 2023-10-28
Enamine
EN300-1071232-5.0g
3-{[(tert-butoxy)carbonyl]amino}-2-phenoxypropanoic acid
1276112-13-0
5g
$1903.0 2023-05-26
Enamine
EN300-1071232-0.1g
3-{[(tert-butoxy)carbonyl]amino}-2-phenoxypropanoic acid
1276112-13-0 95%
0.1g
$615.0 2023-10-28
Enamine
EN300-1071232-0.05g
3-{[(tert-butoxy)carbonyl]amino}-2-phenoxypropanoic acid
1276112-13-0 95%
0.05g
$587.0 2023-10-28
Enamine
EN300-1071232-10.0g
3-{[(tert-butoxy)carbonyl]amino}-2-phenoxypropanoic acid
1276112-13-0
10g
$2823.0 2023-05-26
Enamine
EN300-1071232-0.25g
3-{[(tert-butoxy)carbonyl]amino}-2-phenoxypropanoic acid
1276112-13-0 95%
0.25g
$642.0 2023-10-28

Additional information on 3-{(tert-butoxy)carbonylamino}-2-phenoxypropanoic acid

Introduction to 3-{(tert-butoxy)carbonylamino}-2-phenoxypropanoic acid (CAS No. 1276112-13-0)

3-{(tert-butoxy)carbonylamino}-2-phenoxypropanoic acid, identified by its CAS number 1276112-13-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, featuring a unique structural framework comprising a phenoxy group, an amide bond, and a tert-butoxycarbonyl (Boc) protecting group, exhibits promising properties that make it a valuable intermediate in the synthesis of bioactive molecules.

The structural motif of 3-{(tert-butoxy)carbonylamino}-2-phenoxypropanoic acid is characterized by its chiral center and the presence of functional groups that enhance its reactivity and stability. The Boc group, in particular, serves as a critical protecting group in peptide synthesis, ensuring selective modification while maintaining the integrity of other functional moieties. This feature has positioned the compound as a key building block in the development of peptide-based therapeutics.

In recent years, advancements in medicinal chemistry have highlighted the importance of tailored intermediates like 3-{(tert-butoxy)carbonylamino}-2-phenoxypropanoic acid in the design of novel drugs. The phenoxypropanoic acid backbone offers flexibility in molecular design, allowing for modifications that can optimize pharmacokinetic profiles and target specificity. Such structural versatility is particularly relevant in the pursuit of next-generation biologics and small-molecule drugs.

One of the most compelling aspects of 3-{(tert-butoxy)carbonylamino}-2-phenoxypropanoic acid is its utility in the synthesis of enzyme inhibitors and receptor modulators. The compound’s ability to serve as a precursor for peptidomimetics has been explored in several cutting-edge research studies. For instance, modifications to its structure have been investigated for their potential in inhibiting proteases involved in inflammatory pathways, demonstrating its relevance in addressing chronic diseases such as rheumatoid arthritis and cancer.

Recent studies have also delved into the pharmacological properties of derivatives derived from 3-{(tert-butoxy)carbonylamino}-2-phenoxypropanoic acid. Researchers have leveraged its scaffold to develop compounds with enhanced binding affinity to therapeutic targets. The integration of computational chemistry and high-throughput screening has accelerated the discovery process, enabling rapid optimization of lead compounds. This synergy between experimental synthesis and computational modeling underscores the compound’s significance in modern drug discovery pipelines.

The role of 3-{(tert-butoxy)carbonylamino}-2-phenoxypropanoic acid extends beyond mere intermediates; it represents a strategic asset for medicinal chemists seeking to develop innovative therapeutic strategies. Its incorporation into drug candidates has shown promise in preclinical models, where it contributes to improved drug-like properties such as solubility, metabolic stability, and bioavailability. These attributes are critical for translating laboratory discoveries into viable clinical treatments.

The chemical synthesis of 3-{(tert-butoxy)carbonylamino}-2-phenoxypropanoic acid involves multi-step processes that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing costs and environmental impact. Techniques such as asymmetric catalysis and green chemistry principles have been employed to streamline production while adhering to sustainable practices.

The versatility of 3-{(tert-butoxy)carbonylamino}-2-phenoxypropanoic acid is further highlighted by its application in peptidomimetic chemistry. By modifying specific residues within its structure, researchers can fine-tune interactions with biological targets, leading to more selective and potent drug candidates. This adaptability makes it an indispensable tool for medicinal chemists aiming to overcome challenges associated with drug resistance and off-target effects.

In conclusion, 3-{(tert-butoxy)carbonylamino}-2-phenoxypropanoic acid (CAS No. 1276112-13-0) stands as a cornerstone in pharmaceutical innovation. Its unique structural features and functional groups provide a robust platform for developing next-generation therapeutics. As research continues to uncover new applications for this compound, its importance in advancing drug discovery is poised to grow even further.

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